molecular formula C15H16NO4P B14420716 4-Nitrophenyl (1-methylethyl)phenylphosphinate CAS No. 80751-39-9

4-Nitrophenyl (1-methylethyl)phenylphosphinate

Katalognummer: B14420716
CAS-Nummer: 80751-39-9
Molekulargewicht: 305.26 g/mol
InChI-Schlüssel: OUZVRLZAQUEQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl (1-methylethyl)phenylphosphinate is an organic compound with the molecular formula C15H16NO4P. It consists of 16 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom . The compound features a nitro group attached to a phenyl ring, which is further connected to a phosphinate group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 4-Nitrophenyl (1-methylethyl)phenylphosphinate typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Nitrophenyl (1-methylethyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl (1-methylethyl)phenylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl (1-methylethyl)phenylphosphinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Nitrophenyl (1-methylethyl)phenylphosphinate include other nitrophenyl phosphinates and phosphonates. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of a nitro group and a phosphinate ester, which imparts distinct chemical and biological properties .

Eigenschaften

80751-39-9

Molekularformel

C15H16NO4P

Molekulargewicht

305.26 g/mol

IUPAC-Name

1-nitro-4-[phenyl(propan-2-yl)phosphoryl]oxybenzene

InChI

InChI=1S/C15H16NO4P/c1-12(2)21(19,15-6-4-3-5-7-15)20-14-10-8-13(9-11-14)16(17)18/h3-12H,1-2H3

InChI-Schlüssel

OUZVRLZAQUEQAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)P(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.